2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with a molecular formula of C18H19ClN4O2S. This compound is characterized by the presence of a benzenesulfonamide group, a piperidine ring, and a cyanopyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyanopyridine moiety: This step often involves nucleophilic substitution reactions where a cyanopyridine derivative is introduced.
Attachment of the benzenesulfonamide group: This is typically done through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide positions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide include other benzenesulfonamide derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Benzenesulfonamide derivatives: These compounds are known for their antimicrobial and diuretic properties.
Piperidine-containing molecules: These are widely used in pharmaceuticals for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c19-16-5-1-2-6-17(16)26(24,25)22-13-14-7-10-23(11-8-14)18-15(12-20)4-3-9-21-18/h1-6,9,14,22H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKURVAYPKCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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